molecular formula C19H18ClN3O3S B2756418 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide CAS No. 1005987-21-2

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide

Cat. No.: B2756418
CAS No.: 1005987-21-2
M. Wt: 403.88
InChI Key: AMFICDAZSZZQAF-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide is a synthetic benzothiazole derivative supplied for non-human research applications. This compound is part of a class of chemicals recognized for its significant potential in medicinal chemistry and drug discovery research. Compounds featuring the N-(6-acetamidobenzo[d]thiazol-2-yl) scaffold have been identified as promising leads in scientific research. Specifically, such derivatives have demonstrated potent inhibitory effects in cellular assays. For instance, closely related molecules have shown powerful anti-tumor activity against hematological malignancy cell lines, with one study reporting an IC50 value of 0.98 μM against K562 chronic myeloid leukemia cells . The proposed mechanism of action for this chemical class involves targeted kinase inhibition, where the benzothiazole core forms crucial hydrogen bonds within the ATP-binding site of enzymes, effectively suppressing pro-proliferative signaling pathways . Furthermore, benzothiazole-acetamide hybrids have been extensively studied for their antimicrobial properties. Recent research on similar structures has revealed significant antibacterial and antifungal potential, with efficacy against both Gram-positive and Gram-negative bacteria . The biological activity is often attributed to the inhibition of critical microbial enzymes, such as DNA gyrase, as confirmed through molecular docking studies . Researchers value this compound for exploring structure-activity relationships (SAR), particularly how modifications to the benzamide moiety influence potency and selectivity. The presence of the 3-chlorobenzamide group is a key feature for investigating interactions with hydrophobic enzyme pockets. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-12(24)21-15-6-7-16-17(11-15)27-19(23(16)8-9-26-2)22-18(25)13-4-3-5-14(20)10-13/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFICDAZSZZQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with PTP1B, inhibiting its activity. It binds in the catalytic and second aryl binding site of the PTP1B. This interaction disrupts the normal function of PTP1B, leading to changes in insulin and leptin signaling pathways.

Biochemical Pathways

The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose and energy homeostasis in the body. By inhibiting PTP1B, the compound enhances insulin and leptin signaling, which can help to manage Type II diabetes.

Result of Action

The result of the compound’s action is a decrease in blood glucose levels. In a streptozotocin-induced diabetic Wistar rat model, the compound exhibited good antihyperglycemic efficacy. This indicates that it could potentially be used as a treatment for Type II diabetes.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, solvent polarity can affect the hydrogen bond dynamical process. .

Biological Activity

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data from various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-chlorobenzamide
  • Molecular Formula : C23H27N3O4S
  • Molecular Weight : 437.47 g/mol

The presence of functional groups such as acetamido and methoxyethyl contributes to its unique chemical properties, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Introduction of Acetamido Group : Reaction with acetic anhydride.
  • Alkylation : Introduction of the methoxyethyl group using 2-methoxyethyl bromide.

Antimicrobial Activity

Studies have indicated that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as breast and colon cancer cells . The IC50 values for these activities are crucial for assessing potency.
  • Apoptosis Induction : Mechanistic studies suggest that this compound may induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibits proliferation in breast and colon cancer cells; induces apoptosis
MechanismDisruption of cell wall synthesis; mitochondrial apoptosis pathway

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several benzo[d]thiazole derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Study : In another study, the compound was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer activity with minimal cytotoxicity towards normal cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Framework

The benzo[d]thiazol-2(3H)-ylidene scaffold in the target compound is structurally analogous to benzodithiazine derivatives (e.g., N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine , ). Key differences include:

  • Sulfur vs.

Chlorinated Aromatic Systems

The 3-chlorobenzamide group in the target compound is comparable to chloro-substituted hydrazides (e.g., N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide , ). Key distinctions:

  • Electron-Withdrawing Effects : The chlorine atom in the target compound’s benzamide may enhance electrophilicity, whereas in , the chloro-acetic acid moiety increases acidity (pKa ~2–3), influencing solubility and reactivity .
  • Spatial Arrangement : The Z-configuration imine in the target compound creates a planar geometry, contrasting with the twisted hydrazide structure in , which may reduce steric hindrance.

Quinolinium Derivatives

Compounds like I8 and I10 () share the benzo[d]thiazol-2-ylidene motif but incorporate quinolinium cations and styryl/piperidinyl substituents. Notable differences:

  • Substituent Diversity : The 2-methoxyethyl group in the target compound provides moderate hydrophilicity, contrasting with the lipophilic 4-methylpiperidinyl group in I10 .

Physicochemical Properties and Spectral Data Comparison

Property Target Compound Compound Compound
Molecular Formula C₁₉H₁₈ClN₃O₃S (hypothetical) C₉H₁₀ClN₃O₂S₂ C₂₁H₂₀ClN₃O₂S
Key IR Peaks ~1645 cm⁻¹ (C=N), ~3235 cm⁻¹ (N-H) 1645 cm⁻¹ (C=N), 3235 cm⁻¹ (N-NH₂) 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
¹H-NMR Features δ 2.40 (CH₃), 3.31 (OCH₂CH₂OCH₃) δ 2.40 (CH₃-7), 5.70 (N-NH₂) δ 7.86 (H-5), 7.92 (H-8)
Solubility Moderate in DMSO (predicted) Low in polar solvents due to SO₂ High in DMF (experimental)

Notes:

  • The target compound’s acetamido group (~1645 cm⁻¹ in IR) aligns with analogous C=N stretches in .
  • The absence of SO₂ groups in the target compound likely improves solubility in organic solvents compared to .

Q & A

Q. Q1. What are the key synthetic steps for (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide?

The synthesis involves multi-step organic reactions, including:

  • Condensation : Reacting a benzo[d]thiazole amine derivative (e.g., 6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2-amine) with 3-chlorobenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the (Z)-isomer .
  • Retrosynthetic analysis is critical to identify precursors, such as thiazole intermediates and acyl chlorides .

Q. Q2. How is the molecular structure confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons and carbons, e.g., acetamido (-NHCOCH₃) at δ 2.1 ppm (singlet) and methoxyethyl (-OCH₂CH₂OCH₃) at δ 3.3–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 444.08) .
  • Infrared (IR) Spectroscopy : Detects functional groups like amide C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Advanced Synthesis Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature Control : Low temperatures (0–5°C) during acyl chloride coupling reduce racemization .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress; HPLC ensures ≥95% purity .

Q. Q4. What strategies mitigate stereochemical instability during synthesis?

  • Protecting Groups : Temporarily block reactive sites (e.g., acetamido group) to prevent undesired tautomerization .
  • Low-Temperature Crystallization : Isolates the (Z)-isomer by exploiting differential solubility .

Biological Activity Evaluation

Q. Q5. What methodologies assess the compound’s anticancer potential?

  • In Vitro Assays :
    • MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
    • Apoptosis Markers : Flow cytometry detects Annexin V/PI staining .
  • Target Identification :
    • Kinase Inhibition : Screening against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

Q. Q6. How do substituents influence bioactivity?

Substituent Effect on Activity Reference
6-AcetamidoEnhances solubility and target binding
3-(2-Methoxyethyl)Modulates lipophilicity and bioavailability
3-ChlorobenzamideIncreases electrophilicity for covalent enzyme inhibition

Data Contradiction Analysis

Q. Q7. How to resolve discrepancies in bioactivity data across studies?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • SAR Analysis : Compare structural analogs (e.g., replacing Cl with CN or Br) to isolate substituent effects .
  • Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀) across multiple replicates .

Q. Q8. Why might solubility vary in different solvent systems?

  • Polarity Mismatch : The compound’s amphiphilic nature (polar acetamido vs. non-polar benzothiazole) leads to poor solubility in purely aqueous or non-polar solvents .
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to balance solubility and biocompatibility .

Computational and Mechanistic Studies

Q. Q9. How is computational modeling used to predict target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., tubulin or kinases) .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .
  • QSAR : Relates substituent electronic parameters (Hammett σ) to bioactivity .

Q. Q10. What experimental methods validate hypothesized mechanisms of action?

  • Enzyme Assays : Measure inhibition of purified targets (e.g., HDAC or topoisomerase II) via spectrophotometry .
  • Western Blotting : Detect downstream biomarkers (e.g., p53, caspase-3) in treated cells .
  • X-ray Crystallography : Resolve ligand-target co-crystal structures to confirm binding modes .

Comparative Analysis with Structural Analogs

Q. Q11. How does this compound compare to similar benzo[d]thiazole derivatives?

Compound Key Features Bioactivity Reference
6-Chloro-3-methyl analogHigher lipophilicityAntifungal (C. albicans)
6-Methoxy-3-allyl analogImproved metabolic stabilityAnticancer (HT-29 cells)
3-Ethyl-6-sulfamoyl analogEnhanced water solubilityAntibacterial (E. coli)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.